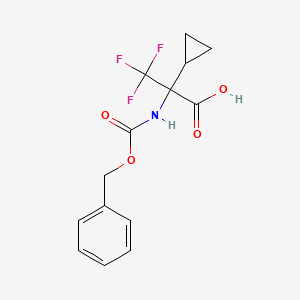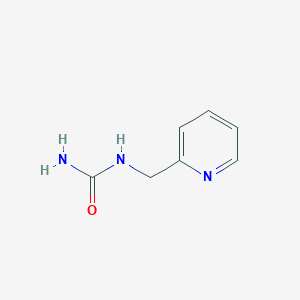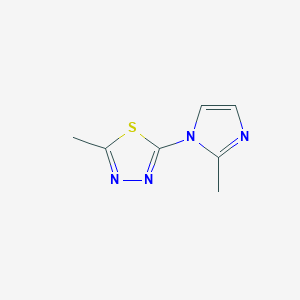![molecular formula C14H19BrN2O B2587772 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea CAS No. 1090569-86-0](/img/structure/B2587772.png)
1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea, also known as BPCU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPCU belongs to the class of urea derivatives and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea is not fully understood. However, it has been suggested that this compound may act as an inhibitor of PTP1B by binding to the active site of the enzyme. This inhibition may lead to increased insulin signaling and improved glucose uptake in cells. Additionally, this compound may inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the immune response.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to improve glucose uptake in cells and to increase insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to reduce inflammation in animal models of inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, this compound has been shown to have a wide range of applications in scientific research. However, one limitation of using this compound in lab experiments is that it may have off-target effects, as it has been shown to inhibit other enzymes in addition to PTP1B.
Direcciones Futuras
There are several future directions for research on 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea. One area of research could focus on developing more potent and selective inhibitors of PTP1B. Additionally, further studies could investigate the potential of this compound as an anti-inflammatory agent and as an anticancer agent. Finally, future studies could investigate the potential of this compound in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea can be achieved through a two-step process. The first step involves the reaction of 4-bromophenethylamine with cyclopentanone in the presence of sodium hydride to form 1-(4-bromophenyl)-2-cyclopentyl ethanol. The second step involves the reaction of 1-(4-bromophenyl)-2-cyclopentyl ethanol with urea in the presence of potassium carbonate to form this compound.
Aplicaciones Científicas De Investigación
1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea has been found to have a wide range of applications in scientific research. It has been studied for its potential as an inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. This compound has also been found to have potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]-3-cyclopentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-10(11-6-8-12(15)9-7-11)16-14(18)17-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOYGAAVJXSOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2587691.png)

![N-cyclooctyl-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2587693.png)
![1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587695.png)
methanone](/img/structure/B2587696.png)
![Methyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2587700.png)


![(E)-N-(2-bromophenyl)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2587703.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide](/img/structure/B2587704.png)
![4-(4-Methoxyphenyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2587705.png)
![2,6-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2587708.png)
![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2587710.png)
